(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile
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Overview
Description
(7,9,9-Trimethyl-1,4-dioxaspiro[45]dec-6-en-8-ylidene)acetonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile typically involves the reaction of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced spirocyclic compounds.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (7,9,9-Trimethyl-1,4-dioxaspiro[45]dec-6-en-8-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one): This compound is structurally similar but lacks the nitrile group, which can significantly alter its reactivity and applications.
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetone: Another similar compound, differing by the presence of a ketone group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications in synthesis and research .
Properties
CAS No. |
885683-98-7 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile |
InChI |
InChI=1S/C13H17NO2/c1-10-8-13(15-6-7-16-13)9-12(2,3)11(10)4-5-14/h4,8H,6-7,9H2,1-3H3 |
InChI Key |
OHTPGRJELODFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CC(C1=CC#N)(C)C)OCCO2 |
Origin of Product |
United States |
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